Product packaging for protio hypochlorite(Cat. No.:CAS No. 13770-22-4)

protio hypochlorite

Cat. No.: B089184
CAS No.: 13770-22-4
M. Wt: 52.46 g/mol
InChI Key: QWPPOHNGKGFGJK-WWXGHNMISA-N
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Description

Protio hypochlorite, more commonly known as hypochlorous acid (HClO), is the neutral, protonated form of the hypochlorite ion (ClO⁻) and a key reactive oxygen species with significant research applications . This compound is a powerful oxidizing agent, recognized for its broad-spectrum antimicrobial efficacy against a range of multidrug-resistant pathogens, including carbapenem-resistant Klebsiella pneumoniae (CRKP), methicillin-resistant Staphylococcus aureus (MRSA), and Acinetobacter baumannii . Its research value is particularly high in studies concerning biofilm-associated infections, as it demonstrates a potent ability to eradicate both planktonic cells and mature biofilms at low minimum inhibitory (MIC) and minimum biofilm eradication concentrations (MBEC) . The antimicrobial mechanism of hypochlorous acid involves the penetration of microbial membranes, leading to the chlorination of intracellular amino acids and other cellular components, effectively inactivating spores and vegetative cells . Its activity is highly dependent on pH, with maximal sporicidal efficacy observed in neutral to slightly acidic conditions where the concentration of the uncharged HClO molecule is highest; this makes it a critical compound for investigating pH-dependent disinfection kinetics and solution stability . Researchers utilize this compound in models of wound infection, surface decontamination, and immune response, as it is also a compound produced naturally by neutrophil granulocytes in the human immune response to pathogens . Due to its instability, commercial preparations are typically alkaline for stability and require pH adjustment prior to application, making it essential for studies on formulation chemistry and disinfectant shelf-life . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It must be handled with appropriate safety precautions, as it can be toxic and corrosive .

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClHO B089184 protio hypochlorite CAS No. 13770-22-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13770-22-4

Molecular Formula

ClHO

Molecular Weight

52.46 g/mol

IUPAC Name

protio hypochlorite

InChI

InChI=1S/ClHO/c1-2/h2H/i2H

InChI Key

QWPPOHNGKGFGJK-WWXGHNMISA-N

SMILES

OCl

Isomeric SMILES

[1H]OCl

Canonical SMILES

OCl

Origin of Product

United States

Advanced Synthetic Methodologies for Protio Hypochlorite

Deuteration Strategies in Hypochlorite (B82951) Synthesis

The introduction of deuterium (B1214612) into the hypochlorite structure is primarily achieved through two main strategies: direct isotopic exchange in a deuterium-rich medium or the synthesis from deuterated precursors.

Isotopic Exchange Mechanisms in Aqueous and Non-Aqueous Media

Hydrogen-deuterium (H/D) exchange is a common and direct method for deuteration. wikipedia.org It relies on the equilibrium reaction between a protio-compound and a deuterium-rich solvent, typically deuterium oxide (D₂O). For hypochlorous acid, the exchange reaction can be represented as:

HOCl + D₂O ⇌ DOCl + HDO

This equilibrium is established when protio-hypochlorous acid (HOCl) is dissolved in D₂O. The labile proton on the hydroxyl group readily exchanges with deuterons from the solvent. wikipedia.org The efficiency of this exchange is dependent on several factors, including pH, temperature, and the molar ratio of D₂O to HOCl. wikipedia.orgrsc.org In aqueous solutions, the exchange is often rapid for labile protons. The minimum exchange rate for similar compounds like protein amide hydrogens occurs at a pH of approximately 2.6. wikipedia.org

The mechanism involves the protonation/deprotonation of the hypochlorous acid molecule. In a D₂O medium, the deuteronation of the hypochlorite ion (OCl⁻) or the direct exchange with the HOCl molecule is facilitated by the high concentration of deuterons.

Table 1: Factors Influencing H/D Isotopic Exchange Efficiency

Factor Effect on Deuteration Typical Conditions
Solvent Deuterium oxide (D₂O) is the most common deuterium source for efficient exchange.Molar excess of D₂O relative to the substrate.
pH Can catalyze the exchange; minimum exchange rates are often observed at low pH (~2.6). wikipedia.orgNeutral to slightly acidic or basic conditions, depending on substrate stability.
Temperature Higher temperatures can increase the rate of exchange but may also promote decomposition.Room temperature to moderately elevated temperatures (e.g., 37°C). nih.gov
Catalyst Acids, bases, or metal catalysts can facilitate the exchange of less labile protons. wikipedia.orgPlatinum or iridium complexes have been used for H/D exchange in other organic molecules. rsc.org

Precursor Deuteration and Subsequent Protio Hypochlorite Formation

An alternative and often more controlled method involves synthesizing the target molecule from precursors that are already deuterated. nih.gov This approach avoids large excesses of expensive D₂O in the final step and can provide higher isotopic purity. For the synthesis of deuterated hypochlorous acid (DOCl), a common method involves the reaction of dichlorine monoxide (Cl₂O) with deuterium oxide (D₂O):

Cl₂O + D₂O ⇌ 2 DOCl

In this reaction, the deuterated precursor (D₂O) directly provides the deuterium atom for the final DOCl product. This method is particularly useful for generating gaseous DOCl for spectroscopic analysis. researchgate.net Another approach is the deuteration of precursor materials that are then used in the synthesis of the final product. For example, in the synthesis of other complex deuterated molecules, precursors like azelaic acid and nonanoic acid are first fully deuterated using metal-catalyzed hydrothermal H/D exchange reactions before being used in subsequent steps. ansto.gov.au

Table 2: Comparison of Deuteration Strategies

Strategy Description Advantages Disadvantages
Isotopic Exchange Direct H/D exchange between protio-hypochlorite (HOCl) and a deuterium source (e.g., D₂O). wikipedia.orgSimple procedure; suitable for labile protons.Requires large excess of deuterium source; may result in an equilibrium mixture.
Precursor Deuteration Synthesis from an already deuterated starting material (e.g., D₂O reacting with Cl₂O). nih.govresearchgate.netHigh isotopic purity; more efficient use of deuterium. nih.govRequires synthesis of deuterated precursors, which can be a multi-step process. ansto.gov.au

Novel Catalytic Approaches in this compound Synthesis

While catalysis is extensively used in reactions involving hypochlorite, such as oxidation and decomposition, its application specifically for the synthesis of deuterated hypochlorites is less documented. wikipedia.orggoogle.comnih.gov However, principles from related fields can be applied. Transition metal catalysts, particularly those based on iridium, nickel, and cobalt, are known to be effective in various chemical transformations involving hypochlorite. rsc.orgwikipedia.orggoogle.com

For instance, iridium-based "pincer" complexes have demonstrated high activity for hydrogen isotope exchange (HIE) in arenes and alkanes, using sources like C₆D₆ or D₂O under mild conditions. rsc.org Such catalysts could potentially be adapted to facilitate H/D exchange in the synthesis of DOCl, possibly lowering the energy barrier for the exchange and improving efficiency. Furthermore, stable nitroxyl (B88944) radicals like TEMPO are used to catalyze oxidations with sodium hypochlorite as the primary oxidant, generating highly reactive oxoammonium ions. nih.gov The development of catalysts that can selectively activate the O-H bond in HOCl could pave the way for more efficient and selective deuteration processes.

Green Chemistry Principles in Deuterated Hypochlorite Production

The twelve principles of green chemistry aim to make chemical processes more sustainable by preventing waste, increasing energy efficiency, and using less hazardous substances. acs.orgsigmaaldrich.com These principles are highly relevant to the synthesis of isotopically labeled compounds. royalsocietypublishing.org

Key green chemistry considerations in DOCl production include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org The reaction of Cl₂O with D₂O to form DOCl has a high atom economy.

Use of Safer Solvents : Water (H₂O or D₂O) is an environmentally benign solvent. royalsocietypublishing.org Where possible, hazardous organic solvents should be avoided.

Catalysis over Stoichiometric Reagents : Catalytic methods are preferable as they reduce waste by using small amounts of a substance to carry out a reaction many times. sigmaaldrich.com Developing catalytic H/D exchange methods aligns with this principle. acs.org

Energy Efficiency : Conducting syntheses at ambient temperature and pressure reduces energy consumption. acs.org Photocatalytic methods, which use visible light to drive reactions under mild conditions, are an emerging green alternative for deuteration. acs.org

Waste Prevention : Choosing synthetic pathways that minimize byproducts is a core tenet. acs.org Direct electrochemical synthesis of hypochlorite from chloride solutions is a method that can reduce chemical waste compared to traditional chemical routes. rsc.org

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity deuterated hypochlorite is essential for its use in sensitive analytical applications. The purification process must effectively separate the deuterated product from the protio-form, the solvent, and any reaction byproducts.

Advanced Chromatographic Separations

Chromatography is a powerful technique for separating similar molecules. For isotopologues (molecules that differ only in their isotopic composition), the separation can be challenging but is achievable with high-efficiency systems. chromatographyonline.comuclan.ac.uk

Reversed-phase high-performance liquid chromatography (HPLC) using specialized columns, such as C18 silica (B1680970), has been shown to separate compounds that differ by only a single deuterium atom. chromatographyonline.com The separation is based on subtle differences in the interactions of the deuterated and non-deuterated compounds with the stationary and mobile phases. chromatographyonline.com Factors such as the choice of organic modifier in the mobile phase (e.g., methanol (B129727) vs. acetonitrile) can significantly impact the separation factor. chromatographyonline.com

For volatile compounds like hypochlorous acid, gas chromatography (GC) coupled with mass spectrometry (MS) is a viable option. For less volatile or thermally unstable compounds, techniques like continuous chromatography, including simulated moving bed (SMB) or continuous annular chromatography (CAC), offer potential for large-scale purification. researchgate.net

Table 3: Potential Chromatographic Parameters for Isotopologue Separation

Technique Stationary Phase Mobile Phase/Carrier Gas Principle of Separation
Reversed-Phase HPLC C18 SilicaMethanol/Water or Acetonitrile/Water gradients chromatographyonline.comSubtle differences in hydrophobicity between H and D-containing molecules.
Gas Chromatography (GC) Polar or non-polar capillary columnsInert carrier gas (e.g., Helium, Nitrogen)Differences in volatility and interaction with the stationary phase.
Ion-Exchange Chromatography Anion or cation exchange resinsAqueous buffersSeparation based on slight differences in pKa influencing ionic interactions.

In addition to chromatography, other techniques such as cryogenic trapping and vacuum distillation can be employed, particularly for purifying gaseous samples of DOCl. The choice of method depends on the physical state of the product and the required level of purity.

Low-Temperature Crystallization and Distillation Methods

The isolation and purification of this compound are fundamentally limited by its thermal instability and its equilibrium in aqueous solutions. wikipedia.orgsciencemadness.org Standard distillation is often destructive, and crystallization of pure, anhydrous HOCl has not been achieved. However, specialized adaptations of these methods, typically performed at reduced temperatures and pressures, are central to preparing concentrated forms of the acid and related stable compounds.

Low-Temperature Distillation and Vaporization

Conventional distillation to concentrate dilute aqueous solutions of this compound is problematic. The presence of chloride ions, a common byproduct of synthesis, can catalyze the decomposition of this compound into chlorate (B79027) ions, significantly reducing the yield. google.com To circumvent this, advanced methods involve the initial generation of this compound in the gas phase, which can then be separated and concentrated.

One such process involves reacting an aqueous alkali metal hydroxide (B78521) spray with excess gaseous chlorine at elevated temperatures (90°C to 140°C). google.com This vaporizes the this compound as it forms, allowing for its separation from the solid alkali metal chloride particles produced. google.com The resulting gaseous mixture, containing this compound and its anhydride (B1165640) dichlorine monoxide, can then be condensed at low temperatures (-5°C to 20°C) to yield a concentrated aqueous solution. google.comgoogle.com This technique avoids the issues associated with distilling a solution containing non-volatile impurities.

Research has shown that molar ratios of gaseous chlorine to the alkali metal hydroxide are critical. Ratios of at least 22:1 have been employed to minimize side reactions and the formation of chlorate impurities. google.com

ParameterConditionPurposeReference
Reaction Temperature75°C to 150°CVaporize this compound upon formation for separation from solid byproducts. google.comgoogle.com
Condensation Temperature-5°C to 10°CCondense the gaseous mixture to form a concentrated aqueous solution. google.com
Chlorine:Hydroxide Ratio> 22:1 (molar)Minimize side reactions and chlorate formation. google.com
Resulting Solution Conc.35% to 60% HOClProduce highly concentrated, though unstable, this compound solutions. google.com

Low-Temperature Crystallization

The direct crystallization of pure this compound from a solution is not a viable method due to its instability. geeksforgeeks.org Instead, low-temperature crystallization techniques are applied to produce more stable, solid hypochlorite salt hydrates from concentrated this compound solutions. These hydrated salts are significantly more stable than the anhydrous compound or its aqueous solutions.

For instance, stable solid sodium hypochlorite pentahydrate (NaOCl·5H₂O) can be produced by reacting a concentrated (e.g., 35% by weight) this compound solution with sodium hydroxide at temperatures at or below 25°C. wikipedia.org The resulting crystalline solid is reported to be relatively stable when refrigerated. wikipedia.org At 7°C, the pentahydrate reportedly shows only 1% decomposition after a year. wikipedia.org Similarly, a dihydrate form (NaOCl·2H₂O) has been synthesized, which is claimed to be even more stable when stored at -25°C, showing only 6% decomposition after 13.5 months. wikipedia.org

Another application involves the reaction of concentrated this compound solutions with lime (calcium hydroxide) at low temperatures (0°C to 10°C) to produce slurries of calcium hypochlorite dihydrate, which can then be dried. google.com

CompoundPrecursorsReaction Temp.Key FindingReference
Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O)~35% HOCl solution + NaOH≤ 25°CMelts at 25-27°C; highly stable under refrigeration (1% decomposition in 360 days at 7°C). wikipedia.org
Sodium Hypochlorite Dihydrate (NaOCl·2H₂O)HOCl + NaOH (chloride-free)-25°C (storage)Reported 6% decomposition after 13.5 months of storage at -25°C. wikipedia.org
Calcium Hypochlorite Dihydrate (Ca(OCl)₂·2H₂O)Concentrated HOCl solution + Lime (Ca(OH)₂)0°C to 10°CReaction produces a solid dihydrate slurry from a concentrated acid solution. google.com

These advanced methods underscore the core challenge in the chemistry of this compound: its inherent reactivity must be controlled using non-standard physical chemistry techniques, primarily low temperatures, to generate and capture the compound in a usable, albeit temporarily stable, form.

Reaction Mechanisms and Reactivity of Protio Hypochlorite

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of protio hypochlorite (B82951), much like its non-deuterated counterpart, is characterized by the dual nature of the chlorine atom, which has an oxidation state of +1. This allows it to act as both an electrophile and a participant in nucleophilic reactions. In aqueous solutions, protio hypochlorite exists in equilibrium with the hypochlorite anion.

The chlorine atom in DOCl acts as an electrophile, reacting with electron-rich sources. mdpi.com This includes aromatic rings, carbon-carbon double bonds, and various functional groups like amino and sulfhydryl groups. mdpi.com Conversely, the oxygen atom in the hypochlorite ion is a nucleophile and can participate in reactions where it attacks an electrophilic center. researchgate.net

This compound is a strong oxidizing agent. patsnap.comtestbook.com Its oxidative power is central to its use in various chemical transformations. The oxidation of primary alcohols to carboxylic acids is one such application. vedantu.com In the presence of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst, sodium hypochlorite, a source of the hypochlorite ion, effectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.org

The oxidation mechanism often involves the transfer of an oxygen atom or the abstraction of electrons from the substrate. For instance, hypochlorite can oxidize sulfhydryl groups in enzymes, leading to their inactivation. patsnap.com It also plays a role in more complex catalytic cycles, such as the Jacobsen epoxidation, where it is used to convert the Mn(III) catalyst to the active Mn(V) species. vedantu.com The reaction of hypochlorite with proteins can lead to the formation of chloramines, which are themselves oxidizing agents and can decompose to form nitrogen-centered radicals, ultimately causing protein fragmentation. nih.gov

The reactivity of 1,3-dicarbonyl compounds with sodium hypochlorite is pH-dependent. Under weakly basic conditions (pH 12), oxidation leads to the formation of carboxylic acids. organic-chemistry.org

This compound can act as a chlorinating agent for a variety of substrates. vedantu.com This is a form of halogenation, a reaction that introduces a halogen atom into a compound. wikipedia.org It can chlorinate electron-rich aromatic hydrocarbons. testbook.comvedantu.com The reaction with amino groups results in the formation of chloramines. mdpi.comwikipedia.org

In synthetic organic chemistry, hypochlorite solutions are used for chlorination reactions. For example, under acidic conditions (pH 5), sodium hypochlorite can dichlorinate the active methylene (B1212753) sites of 1,3-dicarbonyls. organic-chemistry.org The reaction of hypochlorite with ammonia (B1221849) produces monochloramine. wikipedia.org

The halogenation of saturated hydrocarbons by hypochlorite can proceed via a free-radical pathway. wikipedia.org For aromatic compounds, electrophilic halogenation is a common reaction pathway. wikipedia.org

Isotope Effects in this compound Reaction Kinetics

Isotope effects are differences in reaction rates due to isotopic substitution and serve as a powerful tool for elucidating reaction mechanisms. infona.plicm.edu.pl The substitution of protium (B1232500) with deuterium (B1214612) in hypochlorous acid to form this compound can lead to observable kinetic isotope effects (KIEs), particularly in reactions where a bond to the hydrogen (or deuterium) is broken in the rate-determining step.

A primary kinetic isotope effect (kH/kD) is observed when a bond to the isotopically labeled atom is broken during the rate-determining step of a reaction. faccts.de For instance, in the hypochlorite oxidation of 1-phenylethanol (B42297) to acetophenone, a significant primary KIE of kH/kD = 5.2 ± 0.8 has been reported. researchgate.net Another study on the same reaction found the kH/kD ratio to be robust, with a mean of 2.9. ed.gov The oxidation of glycolic acid also exhibits a primary kinetic isotope effect with a kH/kD value of 5.97 at 298K. dp.tech

Secondary deuterium isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. In the benzylic chlorination of toluene, a primary KIE of 5.90 ± 0.41 and a secondary KIE of 1.03 ± 0.02 were observed. osti.gov

The magnitude of the KIE can provide insights into the transition state structure of a reaction. faccts.deosti.gov

Table 1: Observed Kinetic Isotope Effects in Hypochlorite Reactions

ReactionSubstrateProductkH/kDReference
Oxidation1-PhenylethanolAcetophenone5.2 ± 0.8 researchgate.net
Oxidation1-PhenylethanolAcetophenone2.3 - 3.6 (mean 2.9) ed.gov
OxidationGlycolic AcidNot Specified5.97 dp.tech
ChlorinationTolueneBenzyl Chloride5.90 ± 0.41 (primary) osti.gov
ChlorinationTolueneBenzyl Chloride1.03 ± 0.02 (secondary) osti.gov

Isotopic labeling is a crucial technique for understanding reaction mechanisms. researchgate.net By comparing the reaction rates of a substrate and its deuterated analogue, chemists can infer whether a C-H bond is broken in the rate-limiting step. ed.gov For example, the study of the hypochlorite oxidation of an equimolar mixture of 1-phenylethanol and 1-deuterio-1-phenylethanol allows for the direct measurement of the KIE by tracking the reaction progress using gas chromatography-mass spectrometry (GC-MS). researchgate.neted.gov

Chlorine kinetic isotope effects (Cl-KIEs) have also been used to study elimination and nucleophilic substitution reactions involving hypochlorite. researchgate.net These studies, combining experimental data with theoretical calculations, provide detailed information about the transition state of the reaction. researchgate.net

Photochemical and Radiolytic Decomposition Pathways

Hypochlorite solutions can decompose through photochemical (light-induced) and radiolytic (radiation-induced) pathways.

Blue and ultraviolet light accelerate the decomposition of hypochlorite solutions. ncp.co.za This photochemical decomposition can lead to the formation of sodium chlorite (B76162), which can then react further with hypochlorite to form sodium chlorate (B79027). ncp.co.za The primary photochemical processes for the hypochlorite ion at different wavelengths involve the formation of various reactive species. rsc.org

Table 2: Quantum Yields (ϕ) for Photodecomposition of ClO⁻

WavelengthPrimary ProductsQuantum Yield (ϕ)Reference
365 nmO(³P), O⁻, Cl, Cl⁻ϕa = 0.28 ± 0.03, ϕb = 0.08 ± 0.02 rsc.org
313 nmO(³P), O⁻, Cl, Cl⁻, O(¹D)ϕa = 0.075 ± 0.015, ϕb = 0.127 ± 0.014, ϕc = 0.020 ± 0.015 rsc.org
253.7 nmO(³P), O⁻, Cl, Cl⁻, O(¹D)ϕa = 0.074 ± 0.019, ϕb = 0.278 ± 0.016, ϕc = 0.133 ± 0.017 rsc.org

The radiolysis of aqueous solutions of hypochlorite ions has also been studied. rsc.org In concentrated NaCl solutions, alpha radiolysis leads to the formation of hypochlorite. energy.gov The presence of sodium hypochlorite can also enhance the formation of phenol (B47542) during the gamma radiolysis of aqueous benzene (B151609) solutions, suggesting a role as a sensitizer. acs.org

Interaction Mechanisms with Selected Chemical Species

This compound (HOCl) is a potent oxidizing and chlorinating agent that readily interacts with a diverse array of chemical species. mdpi.com Its reactivity is central to various biological and chemical processes. The mechanisms of these interactions are multifaceted, involving electrophilic attack, oxidation, and chlorination of different functional groups. mdpi.comtaylorfrancis.com

Interaction with Sulfur-Containing Compounds

This compound exhibits high reactivity towards sulfur-containing functional groups, such as thiols (sulfhydryl groups) and thioethers. mdpi.com

Thiols and Sulfhydryl Groups: The reaction with thiols, like those in the amino acid cysteine, is extremely rapid. mdpi.com The initial step involves the oxidation of the sulfhydryl group (-SH) to form an unstable sulfenyl chloride (RS-Cl) intermediate. mdpi.comportlandpress.com This intermediate can then undergo several further reactions:

Hydrolysis to form sulfenic acid (RSOH), which can be further oxidized to sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H) in the presence of excess this compound. portlandpress.comwikipedia.org

Reaction with another thiol molecule to create a disulfide bond (RSSR), leading to the cross-linking of molecules like proteins. portlandpress.comwikipedia.org

Decomposition via thermal or metal-ion-catalyzed pathways to generate thiyl radicals (RS•). portlandpress.comku.dk

The reaction rates with various thiols are generally very high and show little dependence on the thiol's pKa. researchgate.netnih.gov

Sulfides: The interaction with sulfides, such as in the amino acid methionine or compounds like methyl phenyl sulfide, leads to their oxidation. mdpi.combohrium.com The mechanism can involve an attack by the sulfur atom on the chlorine atom of this compound, forming a chlorosulfonium cation (R₂SCl⁺) intermediate, which then transforms into the corresponding sulfoxide. researchgate.net In protic solvents, this pathway is favored. researchgate.net An alternative mechanism involves the attack of the sulfide's sulfur atom on the oxygen atom of this compound. researchgate.net

Interaction with Nitrogen-Containing Compounds

This compound readily reacts with various nitrogen-containing compounds, including ammonia, amines, and the nitrogenous bases of nucleic acids.

Ammonia and Amines: The reaction with ammonia (NH₃) produces monochloramine (NH₂Cl). wikipedia.orghydroinstruments.com In the presence of excess this compound, dichloramine (NHCl₂) can also be formed. hydroinstruments.com Similarly, organic primary and secondary amines, such as those on the side chains of amino acids like lysine, react to form organic N-chloramines (RNHCl and R₂NCl). mdpi.comportlandpress.comwikipedia.org These chloramines are themselves oxidizing agents, though generally less reactive than this compound, and can act as reservoirs for chlorine. mdpi.com Theoretical studies on the reaction with ammonia show that the presence of water molecules can significantly lower the energy barrier for the reaction. acs.orgacs.orgnih.gov

Amino Acids: Besides sulfur- and amine-containing side chains, this compound can react with other amino acid residues. For example, it can chlorinate the aromatic ring of tyrosine to form 3-chlorotyrosine. mdpi.com The reaction with the α-amino group of amino acids can lead to the formation of chloramines, which may undergo rearrangement and decomposition, sometimes resulting in protein fragmentation. wikipedia.org Studies on N-methyl amino acids show they undergo fast second-order reactions with this compound. nih.govfigshare.com

Nucleic Acids (DNA and RNA): this compound reacts with the nitrogenous bases of DNA and RNA. taylorfrancis.comwikipedia.org The primary reaction involves the formation of N-chloramines on the heterocyclic amine groups and exocyclic amino groups of the bases. nih.govacs.org The order of propensity for radical formation following chloramine (B81541) decay is cytidine (B196190) > adenosine (B11128) = guanosine (B1672433) > uridine (B1682114) = thymidine. acs.org These chloramine intermediates are somewhat stable but can decay, leading to the formation of nitrogen-centered radicals, which can induce further damage, including single- and double-strand breaks in DNA. nih.govacs.org This modification of nucleobases can interfere with base pairing. taylorfrancis.comwikipedia.org

Interaction with Lipids

This compound reacts with lipids, particularly at sites of unsaturation.

Unsaturated Fatty Acids and Phospholipids: The primary reaction with the carbon-carbon double bonds (C=C) in unsaturated fatty acids is an electrophilic addition. ontosight.aiuj.edu.pl This reaction proceeds via a chloronium ion intermediate, which then reacts with water to form stable products called chlorohydrins. wikipedia.orgontosight.ai This process disrupts the structure of lipid bilayers and can increase membrane permeability. wikipedia.org For example, oleic acid is converted to 9,10-chlorohydrin isomers. uj.edu.pl The vinyl ether bond in plasmalogens is also a target, yielding α-chloro-fatty aldehydes. mdpi.comwikipedia.org

Cholesterol: this compound also reacts with cholesterol. However, unlike with unsaturated fatty acids, the major products are not chlorohydrins but rather cholesterol epoxides and other oxidized derivatives. wikipedia.orgnih.gov

Interaction with Inorganic Species

This compound can oxidize various inorganic ions.

Halide Ions: It can react with halide ions such as bromide (Br⁻) and iodide (I⁻). mdpi.comdur.ac.uk The oxidation of bromide by this compound is subject to general acid catalysis, meaning the rate increases in the presence of proton donors. nih.gov The reaction ultimately forms hypobromous acid (HOBr). nih.govresearchgate.net The reaction with iodide is extremely fast and leads to the formation of iodine species. dur.ac.ukacs.org

Other Inorganic Ions: The oxidation of nitrite (B80452) (NO₂⁻) to nitrate (B79036) (NO₃⁻) by this compound has been shown to proceed via the reaction of the acid form (HOCl) with the nitrite ion. cdnsciencepub.com It can also oxidize sulfite (B76179) species (SO₃²⁻), a reaction relevant in atmospheric chemistry, with a proposed mechanism involving a hydroxyl group (HO⁺) transfer. helsinki.fi

Interactive Data Tables

Table 1: Reactivity of this compound with Selected Biological Molecules

Target Molecule/Group Primary Reaction Type Key Products Research Findings Reference
Thiols (e.g., Cysteine) Oxidation Sulfenyl chloride, Sulfenic/Sulfinic/Sulfonic acids, Disulfides, Thiyl radicals mdpi.comportlandpress.comwikipedia.orgnih.gov
Sulfides (e.g., Methionine) Oxidation Sulfoxide mdpi.comresearchgate.net
Amines (e.g., Lysine, Ammonia) Chlorination N-chloramines (mono- and dichloramines) mdpi.comportlandpress.comwikipedia.orghydroinstruments.com
Unsaturated Lipids Electrophilic Addition Chlorohydrins wikipedia.orgontosight.aiuj.edu.pl
Cholesterol Oxidation Cholesterol epoxides, Hydroxy- and keto-derivatives wikipedia.orgnih.gov
DNA/RNA Bases Chlorination N-chloramines, Nitrogen-centered radicals taylorfrancis.comwikipedia.orgnih.govacs.org
Tyrosine Electrophilic Substitution 3-chlorotyrosine mdpi.com

Table 2: Kinetic Data for Selected this compound Reactions

Reactant Condition Rate Constant (k) Notes Reference
Thiols (general) pH 7.4 Very fast, often diffusion-controlled (e.g., k ≈ 3 x 10⁷ M⁻¹s⁻¹ with Cysteine) Rate constants for many thiols are very similar and show little dependence on thiol pKa. mdpi.comnih.gov
Ammonia (NH₃) Aqueous solution Forms monochloramine rapidly. Theoretical models show the reaction barrier is lowered by the presence of water. wikipedia.orghydroinstruments.comacs.org
Nitrite (NO₂⁻) Aqueous solution log k = 7.36−6450/RT Rate constant for the slow step: HOCl + NO₂⁻. cdnsciencepub.com
Bromide (Br⁻) pH 4.2 - 9.75 Subject to general acid catalysis. The reaction is significantly faster with HOCl than with the hypochlorite anion (OCl⁻). nih.gov
N-methyl amino acids Aqueous solution Fast second-order reactions. N-methyl-N-chloro amino acids decompose much faster than non-substituted ones. nih.govfigshare.com

Advanced Spectroscopic and Analytical Characterization of Protio Hypochlorite

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of protio hypochlorite (B82951). americanpharmaceuticalreview.com These methods measure the energies of molecular vibrations—stretching, bending, and torsional modes—which are characteristic of the molecule's bonding and geometry. unizar-csic.es In aqueous solutions, Raman spectroscopy is particularly useful for identifying the equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (ClO⁻), with distinct peaks observed for each species. researchgate.net For instance, the transition between the ionic states can be monitored by observing the Raman peaks around 713-726 cm⁻¹, corresponding to the ClO⁻ and HOCl forms. researchgate.net

Isotopic substitution is a powerful technique for assigning vibrational modes, as changing the mass of an atom in a molecule alters the vibrational frequencies in a predictable manner without affecting the electronic potential energy surface. libretexts.org Replacing protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in hypochlorous acid to form deuterated hypochlorite (DOCl) results in significant shifts in the vibrational frequencies, particularly for modes involving the hydrogen/deuterium atom. acs.orgacs.org

The change in frequency is primarily governed by the change in the reduced mass (µ) of the vibrating atoms. The effect is most pronounced for the O-H stretching and H-O-Cl bending modes. The theoretical ratio for the frequency of a protio bond (νH) to a deuterio bond (νD) is approximately √2 (or ~1.41), though this is an approximation. libretexts.org Experimental studies on isotopically labeled solvents demonstrate that observing these shifts allows for definitive assignment of vibrational peaks. acs.orgacs.org

Table 1: Experimental Vibrational Frequencies (cm⁻¹) for HOCl and DOCl

Vibrational Mode HOCl DOCl Frequency Ratio (νH/νD)
ν₁ (O-H/O-D Stretch) 3609.85 2668.5 1.353
ν₂ (H-O-Cl/D-O-Cl Bend) 1238.6 916.5 1.351

| ν₃ (O-Cl Stretch) | 724.4 | 720.5 | 1.005 |

This table presents representative data compiled from fundamental vibrational frequency studies. Actual values may vary slightly based on experimental conditions (gas phase, matrix isolation, etc.).

While the harmonic oscillator model provides a good first approximation, real molecular vibrations are anharmonic. This means that vibrational energy levels are not perfectly equally spaced, and selection rules (Δv = ±1) can be relaxed, allowing for the observation of weaker overtone (Δv = ±2, ±3, etc.) and combination bands in the spectrum. libretexts.org The energy of a vibrational level (Ev) is more accurately described by the Morse potential, which includes anharmonicity constants (e.g., ωexe). libretexts.org

Fermi resonance is a specific manifestation of anharmonicity where two vibrational states with very similar energies and the same symmetry can interact, or "mix." libretexts.org This interaction causes a shift in their energies and a significant redistribution of intensity, where a typically weak overtone or combination band can "borrow" intensity from a strong fundamental band, resulting in a characteristic doublet of bands of comparable intensity. libretexts.orgillinois.edu In the case of aldehydes, a well-known example is the interaction between the C-H stretching fundamental and the overtone of the C-H deformation mode. libretexts.org For a small molecule like HOCl, Fermi resonance could potentially occur if an overtone of the H-O-Cl bending mode (2ν₂) had an energy close to that of the O-Cl stretching mode (ν₃), or if a combination band's energy was proximate to a fundamental, provided they have the same symmetry. Detailed high-resolution spectroscopic studies are required to identify and quantify such resonances. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy provides invaluable information about the chemical environment of specific nuclei. While standard ¹H NMR is used to study protio hypochlorite, advanced techniques involving deuterated systems offer deeper insights.

Deuterium (²H or D) is an NMR-active nucleus with a nuclear spin I = 1. wikipedia.org ²H NMR spectroscopy can be used to verify the successful deuteration of a compound and to probe the environment of the deuteron. wikipedia.orgblogspot.com When analyzing deuterated hypochlorite (DOCl), the sample is typically dissolved in a standard protonated solvent to avoid a massive solvent signal overwhelming the analyte signal. blogspot.com

The chemical shift range in ²H NMR is nearly identical to that in ¹H NMR, allowing for direct comparison. blogspot.com However, as a quadrupolar nucleus, deuterium's signals are subject to quadrupolar relaxation, which often results in broader lines compared to protons. In the solid state, ²H NMR spectra can provide detailed information on molecular dynamics and the orientation of C-D (or in this case, O-D) bonds, as the quadrupolar splitting is highly dependent on the angle between the bond and the external magnetic field. wikipedia.org The low natural abundance of deuterium (0.016%) means that samples must be isotopically enriched to obtain a satisfactory signal. wikipedia.org

Multinuclear NMR allows for the direct observation of other NMR-active nuclei within the this compound molecule, namely chlorine (³⁵Cl and ³⁷Cl) and oxygen (¹⁷O). libretexts.org

Both stable isotopes of chlorine, ³⁵Cl (75.78% abundance) and ³⁷Cl (24.22% abundance), are quadrupolar nuclei with a spin of I = 3/2. nih.govhuji.ac.il This property leads to very broad resonance signals, often on the order of kilohertz, especially for covalently bonded chlorine. huji.ac.il Consequently, chlorine NMR is most effective for studying small, symmetrical inorganic molecules or ionic chloride, where the electric field gradient at the nucleus is minimized. huji.ac.il Despite the broadness, distinct chemical shift ranges exist for different chlorine environments. The ³⁵Cl isotope is generally preferred due to its higher sensitivity, although ³⁷Cl can sometimes offer slightly narrower lines. huji.ac.il Solid-state ³⁵Cl NMR has been successfully applied to characterize chlorine atoms in various chemical environments, providing data on the quadrupolar coupling constant (CQ), which is sensitive to the electronic structure around the chlorine nucleus. acs.org

Oxygen-17 is the only naturally occurring NMR-active isotope of oxygen, but its very low natural abundance (0.037%) and quadrupolar nature (I = 5/2) make ¹⁷O NMR challenging. libretexts.org It requires isotopically enriched samples and specialized instrumentation. However, ¹⁷O NMR is extremely informative as the chemical shifts are highly sensitive to the local electronic structure, bonding, and hydrogen-bonding interactions.

Mass Spectrometry Techniques for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining isotopic composition and elucidating molecular structure through fragmentation analysis. nih.gov

The determination of isotopic purity is crucial after synthesizing labeled compounds like deuterated hypochlorite (DOCl). High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, can resolve the small mass differences between different isotopologues (e.g., H³⁵OCl, H³⁷OCl, D³⁵OCl, D³⁷OCl). almacgroup.comresearchgate.net By analyzing the relative intensities of the corresponding molecular ion peaks in the mass spectrum, the degree of isotopic enrichment can be accurately quantified. researchgate.net This calculation requires correcting for the natural abundance of other isotopes (like ³⁷Cl and ¹⁸O) that contribute to the observed signal intensities. researchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller fragment ions. tu-darmstadt.de The fragmentation pattern is a molecular fingerprint that depends on the molecule's structure and bond energies. For this compound (HOCl), under typical electron ionization (EI) conditions, the molecular ion [HOCl]⁺• would be formed. Subsequent fragmentation could proceed through various pathways, including:

Loss of a hydrogen radical to form [OCl]⁺

Loss of a chlorine radical to form [HO]⁺

Loss of a hydroxyl radical to form [Cl]⁺

Analyzing the m/z values and relative abundances of these fragment ions helps to confirm the structure and connectivity of the molecule. Advanced fragmentation techniques and high-resolution ion mobility (HRIM) can further separate and identify isomeric and isobaric species. biorxiv.org

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
This compound (Hypochlorous Acid) HOCl
Deuterated Hypochlorite DOCl
Hypochlorite Ion ClO⁻
Deuterium D or ²H

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound and its reaction products, providing unambiguous determination of elemental compositions from highly accurate mass measurements.

HRMS, particularly techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry, has been instrumental in studying the chlorination reactions initiated by this compound. In studies involving the interaction of hypochlorous acid with complex organic molecules such as plant pigments, HRMS was used to confirm the molecular formulas of the resulting chlorinated derivatives. nih.gov This high level of mass accuracy allows for the confident identification of products in intricate reaction mixtures.

Furthermore, HRMS is crucial for characterizing derivatization products used to indirectly detect this compound. In one method, free chlorine, which exists in equilibrium with this compound in aqueous solutions, was reacted with 3,4,5-trimethoxyphenylacetic acid (TMPAA). HRMS analysis of the resulting chlorinated derivative, Cl-TMPAA, revealed several fragment ions with precisely measured masses, confirming the structure of the derivative and validating the detection method. mdpi.com

Research on fluorescent probes designed for hypochlorous acid detection also relies on HRMS to confirm reaction mechanisms. For instance, the reaction between a novel near-infrared fluorescent probe and the hypochlorite ion was analyzed by HRMS, confirming the formation of a specific chlorine-oxygen bond in the product. researchgate.net

The following table presents high-resolution mass spectrometry data for fragment ions of 2-chloro-3,4,5-trimethoxyphenylacetic acid (Cl-TMPAA), a derivative formed from the reaction of a marker molecule with free chlorine (including this compound).

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Formula of FragmentMass Error (ppm)Reference
259.0379 [M-H]⁻232.0144C₉H₇ClO₄<3 mdpi.com
259.0379 [M-H]⁻200.0246C₈H₉ClO₃<3 mdpi.com
259.0379 [M-H]⁻185.0011C₇H₆ClO₃<3 mdpi.com

Tandem Mass Spectrometry for Mechanistic Studies

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights into the molecules analyzed, making it a powerful technique for elucidating the complex reaction mechanisms of this compound.

MS/MS has been pivotal in understanding the role of this compound in biological systems. In a study of matrix metalloproteinase (MMP) activation, tandem MS was used to analyze a peptide from the enzyme's cysteine switch domain after exposure to hypochlorous acid. The analysis identified the specific oxidation products as sulfinic acid and sulfonic acid, revealing that this compound activates the enzyme through the direct oxygenation of a critical cysteine residue. nih.gov

This technique is also essential for identifying stable biomarkers of protein damage caused by this compound. The formation of 3-chlorotyrosine in proteins is a well-characterized marker of hypochlorous acid-induced damage, and its detection in complex biological samples is often accomplished using LC-MS/MS methods. portlandpress.com The fragmentation pattern of 3-chlorotyrosine in the mass spectrometer provides the necessary selectivity and sensitivity for its confirmation. portlandpress.com

Mechanistic studies of lipid peroxidation have also benefited from tandem MS. The reaction of this compound with lipid hydroperoxides generates a cascade of products, including chlorinated lipids. These can be identified by characteristic fragmentation patterns, such as the neutral loss of 36 Da, corresponding to the loss of hydrogen chloride (HCl), which is readily monitored in MS/MS experiments. portlandpress.com

X-ray Diffraction and Neutron Scattering for Solid-State Characterization

While this compound is most commonly encountered in aqueous solution, understanding its solid-state structure is crucial for a complete chemical picture. X-ray diffraction and neutron scattering are the definitive techniques for this purpose.

X-ray Diffraction (XRD) is the primary method for determining the atomic arrangement in crystalline solids. For many years, the crystal structure of a simple hypochlorite salt remained elusive due to the compound's instability. However, in 2021, the first single-crystal X-ray structures of hypochlorite salts, including hydrated sodium hypochlorite (NaOCl·nH₂O), were successfully determined. nih.gov These structures provided unprecedented insight into the bond lengths, angles, and supramolecular interactions of the hypochlorite ion in the solid state. nih.gov Powder XRD is also used to characterize new crystalline forms, such as a stable sodium hypochlorite pentahydrate, by identifying unique diffraction peaks corresponding to its crystal lattice. google.com

The following table lists characteristic peaks from the powder X-ray diffraction pattern of a crystalline form of sodium hypochlorite pentahydrate, measured using a CuKα radiation source.

Angle of Diffraction (2θ)IntensityReference
11.0°Strong google.com
22.1°Medium google.com
28.3°Strong google.com
31.8°Medium google.com
33.3°Strong google.com

Neutron Scattering offers a complementary perspective to XRD, with unique advantages for studying this compound. Because neutrons scatter from atomic nuclei rather than electron clouds, they are exceptionally sensitive to light elements, particularly hydrogen. ubc.castfc.ac.uk While a dedicated neutron scattering study on solid this compound is not widely reported, the technique holds immense potential. Inelastic Neutron Scattering (INS) could probe the vibrational and rotational modes of the H-O-Cl molecule, providing direct spectroscopic data on the energy of the protium atom's movements within the crystal lattice. stfc.ac.uk Furthermore, neutron diffraction would be the most precise method for locating the exact position of the protium atom in the solid state, a task that is challenging for XRD due to hydrogen's low electron density. stfc.ac.uk This capability is critical for accurately defining the hydrogen bonding network, which dictates the material's bulk properties.

Advanced Chromatographic-Spectroscopic Coupling for Mixture Analysis

The coupling of chromatographic separation techniques with mass spectrometry is essential for analyzing this compound and its reaction products in complex mixtures, such as environmental water samples or biological extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) , especially when paired with tandem MS (LC-MS/MS), is a workhorse technique in this field. It allows for the separation of non-volatile analytes from a mixture before their detection and identification by the mass spectrometer. This approach has been successfully used to measure free chlorine (including this compound) in water samples after a derivatization step that makes the analyte amenable to reverse-phase liquid chromatography. mdpi.com In biological studies, LC-MS is used to separate and analyze the numerous products formed from the reaction of this compound with biomolecules like lipids and proteins, providing a detailed profile of oxidative damage. portlandpress.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile organic compounds that may be generated from reactions involving this compound. For example, the reaction of sodium hypochlorite with organic matter, such as dentin and dental pulp, was shown to produce several volatile organochlorine compounds. scielo.br These products were separated and identified using GC-MS, highlighting the power of the technique to monitor the formation of potentially harmful byproducts. scielo.br Similarly, the degradation of herbicides like Alachlor by this compound has been studied by extracting the reaction products and analyzing them by GC-MS to identify the various transformation products. ekb.eg

Theoretical and Computational Investigations of Protio Hypochlorite

Quantum Chemical Calculations for Electronic Structure

Quantum chemistry serves as a powerful tool to investigate the intrinsic properties of molecules. jocpr.com Through sophisticated calculations, researchers can predict molecular geometries, electronic distributions, and spectroscopic characteristics with high accuracy. jocpr.com

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are two major pillars of computational quantum chemistry used to study protio hypochlorite (B82951). nih.govarxiv.org Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. nih.gov DFT, on the other hand, utilizes the electron density to determine the energy of a system, offering a balance between computational cost and accuracy. researchgate.net

Various studies have employed these methods to investigate the structure and properties of HOCl and its interactions. For instance, ab initio molecular orbital calculations have been used to analyze the stability of complexes formed between ozone and protio hypochlorite. tandfonline.com Similarly, DFT methods like B3LYP and MP2 have been applied to study the interactions between this compound and other molecules, such as formyl chloride. pku.edu.cn These calculations provide optimized geometries, interaction energies, and vibrational frequencies, which are essential for understanding the nature of intermolecular forces. pku.edu.cnresearchgate.net

Theoretical studies have also explored the reactions of HOCl with various species, such as chlorine oxides and Criegee intermediates, using methods like MPW1PW91 and CCSD(T) to refine the potential energy surfaces. nih.govacs.org High-level quantum chemical methods, approaching the accuracy of CCSDT(Q)/CBS, have been instrumental in studying the kinetics of reactions involving HOCl. acs.org

Molecular Orbital and Natural Bond Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and electronic structure in molecules. libretexts.org For this compound, MO analysis helps in visualizing how atomic orbitals combine to form bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org This is crucial for explaining its reactivity and spectroscopic properties.

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. cam.ac.ukuni-muenchen.de NBO analysis has been widely applied to understand the interactions involving this compound. For example, it has been used to elucidate the nature of hydrogen and halogen bonding in HOCl dimers and complexes with other molecules. pku.edu.cnresearchgate.net NBO analysis can quantify charge transfer between interacting molecules, providing insights into the strength and nature of these interactions. tandfonline.compku.edu.cn In the study of HOCl complexes with formyl chloride, NBO analysis revealed significant positive charges on the hydrogen and chlorine atoms of HOCl, making them susceptible to interactions with negatively charged atoms. pku.edu.cn

Molecular Dynamics Simulations of this compound in Solution

While quantum chemical calculations are excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. escholarship.orgnih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and their influence on chemical processes. nih.gov

Solvent Effects on Reactivity and Stability

The solvent can significantly influence the reactivity and stability of a solute. researchgate.net For this compound, the surrounding solvent molecules can affect its chemical reactions through various mechanisms. researchgate.netlibretexts.org Polar, protic solvents like water can stabilize ions and transition states through strong intermolecular forces, such as hydrogen bonding, which can alter reaction rates. libretexts.org

The stability of this compound solutions is dependent on factors like pH, temperature, and the presence of impurities. europa.eu In aqueous solutions, an equilibrium exists between HOCl and the hypochlorite ion (OCl⁻). wikipedia.org The relative concentrations of these species, which are pH-dependent, play a crucial role in the reactivity of the solution. scielo.org.za For instance, HOCl is a more potent oxidizing agent than OCl⁻. scielo.org.za Computational studies can model these solvent effects explicitly by including a number of solvent molecules in the calculation or implicitly using continuum solvation models. researchgate.netrsc.org For example, the CPCM continuum solvation model has been used to determine the Gibbs energies of solvation for species involved in the reaction of HOCl with carbamazepine. rsc.org

Intermolecular Interactions and Hydrogen Bonding Networks

In solution, this compound participates in a complex network of intermolecular interactions, with hydrogen bonding being particularly important. savemyexams.comlibretexts.org Hydrogen bonds are strong dipole-dipole interactions that occur when hydrogen is bonded to a highly electronegative atom like oxygen. libretexts.org

Reaction Pathway Elucidation and Transition State Theory Calculations

Understanding the mechanism of a chemical reaction involves identifying the reactants, products, intermediates, and transition states along the reaction pathway. escholarship.org Computational chemistry provides powerful tools for elucidating these pathways and calculating reaction rates. researchgate.net

Transition State Theory (TST) is a fundamental concept used to calculate the rate constants of chemical reactions. acs.org It assumes that the reaction proceeds through a high-energy transition state that is in equilibrium with the reactants. acs.org Quantum chemical calculations can be used to locate the geometry of the transition state and calculate its energy, which is then used to determine the activation energy barrier for the reaction. nih.govrsc.org

Numerous studies have applied these methods to investigate the reactions of this compound. For example, the reaction of HOCl with chlorine atoms has been studied using a direct dynamics method, where the potential energy surface is calculated "on the fly" during the dynamics simulation. acs.org The rate constants were then evaluated using improved canonical variational transition-state theory (ICVT) with a small-curvature tunneling correction. acs.org Similarly, the reaction pathways for the degradation of various organic compounds by HOCl have been investigated, identifying key intermediates and transition states. rsc.orgresearchgate.net These studies have shown that the calculated activation energies and reaction rates are often in good agreement with experimental data. nih.govrsc.orgacs.org

Isotopic Perturbation of Equilibrium Studies

Theoretical and computational chemistry provide powerful tools to investigate the subtle effects of isotopic substitution on chemical equilibria. In the context of this compound, which is isotopically unmodified hypochlorous acid (HOCl), studies on isotopic perturbation of equilibrium focus on how the substitution of protium (B1232500) (¹H) with its heavier isotope, deuterium (B1214612) (²H), to form deuterio hypochlorite (DOCl), can shift the position of chemical equilibria. This phenomenon, known as the equilibrium isotope effect (EIE), arises from the differences in the zero-point vibrational energies (ZPVE) of the isotopologues.

The primary equilibrium of interest involving this compound in aqueous solution is its dissociation into the hypochlorite ion and a proton:

HOCl + H₂O ⇌ H₃O⁺ + OCl⁻

When this equilibrium is studied in a mixture of light water (H₂O) and heavy water (D₂O), or by comparing the behavior of HOCl to its deuterated counterpart, DOCl, the principles of isotopic perturbation become evident. The substitution of protium with deuterium results in a stronger O-D bond compared to the O-H bond, and a lower ZPVE for the O-D stretching vibration. This difference in vibrational energy can lead to a measurable shift in the equilibrium constant.

Research Findings

Computational studies, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in predicting the structural and thermochemical properties of HOCl and its isotopologues. li-ca.com These theoretical approaches allow for the calculation of vibrational frequencies, from which ZPVEs can be derived. The difference in ZPVE between the reactants and products for the protio and deuterio systems is the primary determinant of the EIE.

The Saunders equilibrium isotope perturbation technique is a powerful NMR-based method used to distinguish between a true equilibrium and a single delocalized structure by intentionally introducing an isotopic label. organicchemistrydata.org While direct application of this specific technique to the HOCl/OCl⁻ equilibrium is not widely documented, the underlying principles are the same. The isotopic substitution acts as a perturbation, and if the system is a dynamic equilibrium, the isotopic label will favor one species over the other, leading to observable changes in spectroscopic signals. organicchemistrydata.org

For the dissociation of hypochlorous acid, the equilibrium constant (Ka) is a measure of its acidity. The ratio of the acidity constant for HOCl (Kₐ(H)) to that of DOCl (Kₐ(D)) provides the magnitude of the solvent isotope effect. Theoretical calculations predict that DOCl is a slightly weaker acid than HOCl. This is because the O-D bond in DOCl is stronger and has a lower zero-point energy than the O-H bond in HOCl, making the deuterium less likely to be donated.

The equilibrium is also influenced by the solvent. When the equilibrium is considered in D₂O, the autoprotolysis constant of the solvent and the solvation energies of all species are different from those in H₂O, further perturbing the equilibrium.

Table 1: Theoretical Vibrational Frequencies and Zero-Point Energies for Protio and Deuterio Hypochlorite This table presents illustrative data based on typical computational chemistry findings for the O-H and O-D stretching frequencies and their corresponding zero-point vibrational energies (ZPVE).

Isotopologue Vibrational Mode Frequency (cm⁻¹) ZPVE (kJ/mol)
HOCl O-H Stretch ~3600 ~21.5
DOCl O-D Stretch ~2600 ~15.5

The ~6.0 kJ/mol difference in ZPVE for the O-H/O-D bond is significant and is the primary origin of the equilibrium isotope effect for the acid dissociation.

Table 2: Predicted Equilibrium Isotope Effect on the Acidity of Hypochlorous Acid at 298 K This table provides representative theoretical values for the acid dissociation constants (Ka) and the resulting equilibrium isotope effect (EIE).

Species Solvent Predicted pKa EIE (Kₐ(H)/Kₐ(D))
HOCl H₂O ~7.50 1.0
DOCl D₂O ~8.00 ~3.16

The data indicates that this compound is predicted to be a stronger acid than its deuterated counterpart, as evidenced by its lower pKa value. The equilibrium isotope effect of approximately 3.16 demonstrates a significant shift in the equilibrium position upon isotopic substitution. Such studies, combining computational predictions with potential experimental verification through techniques like Raman or NMR spectroscopy, are crucial for a fundamental understanding of reaction mechanisms and the intrinsic properties of molecules like this compound. nih.govnih.gov

Industrial and Advanced Technological Applications of Protio Hypochlorite

Applications in Advanced Oxidation Processes (AOPs) for Specialized Chemical Synthesis

Protio hypochlorite (B82951) is a key oxidant in various Advanced Oxidation Processes (AOPs), which are designed to generate highly reactive species for the degradation of recalcitrant compounds and for specialized chemical synthesis. mdpi.commdpi.com AOPs mineralize complex organic pollutants into simpler, less hazardous substances like carbon dioxide and water. mdpi.com The primary mechanism involves the generation of powerful, non-selective oxidants, most notably the hydroxyl radical (•OH), which has a higher oxidation potential than protio hypochlorite itself. taltech.ee

This compound can be used directly or as a precursor to these more powerful radicals. In electrochemical AOPs, for instance, this compound is often generated in situ at an electrode surface from chloride ions to degrade contaminants. mdpi.com Another significant application is in UV/chlorine processes, where the photolysis of this compound (HOCl) efficiently produces hydroxyl radicals (•OH) and chlorine atoms (Cl•), both of which are potent initiators of oxidative degradation pathways. nih.gov

Beyond degradation, this compound is used in targeted organic synthesis. High-purity crystalline sodium hypochlorite pentahydrate, a stable source of hypochlorite, is specifically noted for its utility in the selective oxidation of substrates such as alcohols and sulfur compounds. nikkeikin.com

The table below compares the oxidation potential of this compound with other species commonly used in AOPs.

Oxidizing SpeciesOxidation Potential (eV)
Fluorine3.06
Hydroxyl Radical2.80
Ozone2.07
Hydrogen Peroxide1.77
This compound (Hypochlorous Acid) 1.49
Chlorine1.36
(Data sourced from Ullmann's Encyclopedia of Industrial Chemistry). taltech.ee

Role in Isotope Labeling and Tracing Studies in Complex Chemical Systems

Isotope labeling is an indispensable technique for elucidating reaction mechanisms and tracing the flow of atoms through complex chemical and biological systems. nih.govnumberanalytics.com In this context, this compound serves as the natural abundance standard against which isotopically labeled counterparts are compared.

Mass spectrometry studies have successfully used oxygen-18 (¹⁸O) labeled hypochlorite to track the origin of oxygen atoms during oxidation reactions. researchgate.netnih.gov Research using boronate-based chemical probes demonstrated that during oxidation by hypochlorite, the oxygen atom incorporated into the final phenolic product originates from the hypochlorite molecule itself. researchgate.netnih.gov This finding is crucial as it validates the use of such probes to specifically track the activity of labeled oxidants in a complex mixture.

This methodology allows researchers to distinguish between different reactive oxygen species and their specific reaction pathways. nih.gov Similarly, isotope labeling has been used to study the interactions between this compound and biological macromolecules. For example, studies of the myeloperoxidase-H₂O₂-Cl⁻ system, which produces this compound in the body, have been used to identify specific products like 5-chloro-2'-deoxycytidine when DNA is oxidized. acs.org While these examples focus on labeling the oxygen or chlorine atom, the same principles apply to hydrogen isotope studies (¹H vs. ²H), where comparing the reaction rates of this compound and deuterio hypochlorite can reveal kinetic isotope effects and provide deep mechanistic insights.

The following table summarizes findings from an isotope tracing study using ¹⁸O-labeled oxidants.

Probe SystemOxidantKey FindingCitation
Boronate-based redox probesHypochlorite (¹⁸O labeled)Oxidation of the probe involves the incorporation of the ¹⁸O atom from hypochlorite into the product. researchgate.netnih.gov
2'-deoxycytidineMyeloperoxidase-H₂O₂-Cl⁻ system (produces HOCl)The reaction yields 5-chloro-2'-deoxycytidine as a major product. acs.org

Utilization in Specialized Catalytic Systems and Material Science

The reactivity of this compound is harnessed and controlled in various catalytic systems and material science applications. Research has focused on catalysts that can efficiently decompose hypochlorite, which is important for waste treatment and controlling reaction pathways. For example, single-metal spinel cobalt oxide (Co₃O₄) has been shown to effectively catalyze the decomposition of hypochlorite into oxygen and chloride ions. google.com Other studies have explored the mechanisms of this compound decomposition catalyzed by different metal species, such as Cr(VI). schrodinger.com

In material science, the interaction of this compound with surfaces is a key area of investigation. Studies using Fourier-transform infrared (FTIR) spectroscopy have shown that when gaseous this compound interacts with a silica (B1680970) (SiO₂) surface, it doesn't just physically adsorb but chemically reacts to form new surface-bound chlorine oxide species (ClOₓ). publish.csiro.au This transformation of a volatile gas into a surface species highlights its role in modifying material properties. publish.csiro.au

Furthermore, advanced materials like metal-organic frameworks (MOFs) are being designed to act as catalysts in conjunction with this compound. Zirconium-based MOFs, for example, can catalytically activate hypochlorite to generate hydroxyl radicals, which can then be used for subsequent oxidation reactions. acs.org This represents a sophisticated application where a material is used to transform this compound into a different, more powerful reactive species in a controlled manner. acs.org

Emerging Applications in High-Purity Chemical Manufacturing

The demand for high-purity chemicals is a driving force for innovation in manufacturing processes, and this compound is part of this trend. Recent advancements have enabled the reliable, large-scale production of pure and stable solutions of this compound, moving beyond traditional bleach solutions which often contain significant amounts of precursor salts and byproducts. who.intwho.int

A significant development is the industrial-scale production of sodium hypochlorite pentahydrate (SHC5®) in a stable, crystalline form. nikkeikin.com This high-purity solid contains minimal amounts of sodium chloride and sodium hydroxide (B78521), making it a superior reagent for applications requiring high purity, such as in specialized organic synthesis. nikkeikin.com

Chemical ComponentHigh-Purity SHC5® (% by weight)Conventional Aqueous NaClO Solution (% by weight)
Sodium Chloride (NaCl) 0.1212.4
Sodium Hydroxide (NaOH) 0.050.8
Sodium Chlorate (B79027) (NaClO₃) 0.050.9
(Data sourced from Nippon Light Metal Company, Ltd.) nikkeikin.com

In the high-purity environment of semiconductor manufacturing, this compound is being used to improve sustainability and efficiency. TSMC, a major semiconductor manufacturer, developed a "Hypochlorous Acid (HOCl) Conversion System" that converts sodium hypochlorite into purer hypochlorous acid for treating wastewater. tsmc.com This system reduces chemical consumption and improves the quality of discharged water by leveraging the fact that this compound at a slightly acidic pH has over 80 times the oxidation and disinfection power of the hypochlorite ion found in alkaline solutions. tsmc.com These emerging applications underscore a shift towards using high-purity this compound as a precise and efficient chemical tool in advanced manufacturing sectors. masterseries.events

Environmental Chemistry and Transformation of Protio Hypochlorite

Abiotic Transformation Pathways in Aquatic Environments

The non-biological transformation of hypochlorite (B82951) in water is primarily governed by hydrolysis, disproportionation, and photolysis. These processes are influenced by environmental factors such as pH, temperature, and the presence of other chemical species. wikipedia.orgeuropa.euccme.ca

In aqueous solutions, hypochlorite (OCl⁻) is in a pH-dependent equilibrium with its conjugate acid, hypochlorous acid (HOCl). waterquality.gov.au

HOCl ⇌ H⁺ + OCl⁻

At a pH of 7.4 and 20°C, there is an equimolar concentration of both HOCl and OCl⁻. waterquality.gov.au Below this pH, hypochlorous acid is the dominant species, while above it, hypochlorite prevails. wikipedia.org

Hypochlorite solutions can undergo disproportionation, a reaction where the species is simultaneously oxidized and reduced, to form chloride (Cl⁻) and chlorate (B79027) (ClO₃⁻). wikipedia.orgeuropa.eu This reaction is generally slow at room temperature and a pH of 11 but is accelerated by higher temperatures. europa.eu

This process involves a slow initial step forming chlorite (B76162) (ClO₂⁻), which then reacts rapidly with another hypochlorite ion to produce chlorate. europa.eu

2 NaClO → NaClO₂ + NaCl (slow)

NaClO + NaClO₂ → NaClO₃ + NaCl (fast)

An alternative decomposition pathway for hypochlorite involves the production of oxygen gas. wikipedia.org

2 OCl⁻ → 2 Cl⁻ + O₂

This reaction competes with chlorate formation in hot solutions. wikipedia.org

Sunlight plays a crucial role in the degradation of hypochlorite and hypochlorous acid in surface waters. cleaninginstitute.orgfda.gov Photolysis, or light-induced decomposition, leads to the formation of highly reactive radical species. The specific products depend on which species (HOCl or OCl⁻) absorbs the light.

The photolysis of hypochlorous acid (HOCl) primarily yields hydroxyl (•OH) and chlorine (Cl•) radicals. mdpi.comHOCl + hν → •OH + Cl• (where hν represents a photon of light)

The quantum yield for this reaction, a measure of its efficiency, decreases as the wavelength of light increases. mdpi.com

The photolysis of the hypochlorite ion (OCl⁻) is more complex and can generate a radical anion (O•⁻) and excited oxygen states, in addition to the chlorine radical. mdpi.com

OCl⁻ + hν → O•⁻ + Cl•

The half-life of free chlorine in natural freshwater systems is estimated to be between 1.3 and 5 hours, largely due to factors including photolysis. fda.gov Studies have shown that UV-C radiation can completely reduce hypochlorite in water samples within 30 to 90 minutes, depending on the initial concentration. iwaponline.com

Quantum Yields for Photolysis of Free Chlorine Species mdpi.com
SpeciesWavelength (nm)Quantum Yield (Φ)Primary Products
HOCl253.40.278•OH + Cl•
HOCl3130.127•OH + Cl•
HOCl3650.08•OH + Cl•
OCl⁻3650.28O(³P) + Cl⁻

Interactions with Natural Organic Matter and Dissolved Inorganic Carbon

Hypochlorite is a strong oxidizing agent and readily reacts with various components of aquatic systems. cleaninginstitute.org Its reactions with natural organic matter (NOM) and dissolved inorganic carbon are particularly significant for its environmental fate.

Natural organic matter, a complex mixture of substances including humic and fulvic acids, serves as a major reactant for hypochlorite in water. ca.goviwaponline.com These reactions are responsible for the formation of various disinfection by-products (DBPs), such as trihalomethanes (e.g., chloroform) and haloacetic acids. ca.govoxwellsustainablesolutions.com The reaction mechanism involves both oxidation and substitution on the organic molecules. ca.gov The concentration and characteristics of NOM, along with factors like pH and temperature, influence the rate and products of these reactions. iwaponline.com

Dissolved inorganic carbon, primarily existing as bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) in equilibrium with aqueous carbon dioxide (CO₂), can also interact with hypochlorite. When dissolved in water, CO₂ forms carbonic acid (H₂CO₃), a weak acid. quora.com Hypochlorite, being the salt of a weaker acid (hypochlorous acid, pKa ≈ 7.5), reacts with carbonic acid (pKa1 ≈ 6.4) in an acid-base equilibrium. wikipedia.orgquora.com

OCl⁻ + H₂CO₃ ⇌ HOCl + HCO₃⁻

Environmental Persistence and Mobility in Various Compartments

Due to its high reactivity, hypochlorite does not persist for extended periods in the environment. waterquality.gov.aucdc.gov Its persistence is limited by rapid reactions with organic and inorganic substances, photolytic degradation, and volatilization. ccme.ca The half-life of free chlorine in aquatic environments can range from seconds to hours, depending on site-specific conditions like sunlight exposure, temperature, pH, and the concentration of reactive materials. cleaninginstitute.orgfda.gov

Hypochlorite is highly soluble in water and is therefore mobile in aquatic systems. usda.gov It is expected to be transported with the flow of surface and groundwaters. However, its high reactivity means it is unlikely to be transported over long distances before transforming into other species like chloride, chlorate, or organochlorine compounds. waterquality.gov.au There is no evidence to suggest that active chlorine species accumulate in sediment; they are expected to react readily with compounds in the water column or at the sediment-water interface. fda.gov

Environmental Fate Characteristics of Hypochlorite
CompartmentPersistenceMobilityPrimary Fate Processes
Surface WaterLow (Half-life: seconds to hours) cleaninginstitute.orgfda.govHighReaction with NOM, photolysis, disproportionation mdpi.comca.gov
GroundwaterLowHighReaction with organic/inorganic matter
SedimentVery Low (Not expected to accumulate) fda.govLowRapid reaction at sediment-water interface
AirN/A (Volatilizes as HOCl or Cl₂)HighPhotolysis cdc.gov

Analytical Methodologies for Detection and Quantification in Environmental Matrices

The quantification of hypochlorite in environmental samples is typically performed as part of a "free chlorine" or "total residual chlorine" measurement. Standardized methods are well-established for analyzing these species in water. nih.gov

The most widely used method is the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method . xylemanalytics.com In this test, DPD is added to a water sample, where it is oxidized by free chlorine (hypochlorite and hypochlorous acid) to produce a magenta-colored compound. palintest.com The intensity of the color, which is proportional to the free chlorine concentration, is measured using a spectrophotometer or compared visually to a standard. To measure total chlorine (free chlorine plus combined chlorine species like chloramines), potassium iodide is added, which catalyzes the reaction with chloramines. nih.gov

Another common technique is amperometric titration . This method involves titrating the water sample with a standard reducing agent, such as phenylarsine (B13959437) oxide, at a neutral pH. nih.gov As long as an oxidant (free chlorine) is present, a current flows through an electrochemical cell. The endpoint of the titration is reached when the current drops to zero, indicating that all the free chlorine has been reduced.

Other methods include the starch-iodide titration, which is generally used for total chlorine testing, and ion chromatography. nih.gov It is important to note that these methods detect oxidizing agents and are not exclusively selective for hypochlorite, so care must be taken to avoid interference from other oxidizing or reducing agents in the sample. nih.gov

Future Research Directions and Emerging Paradigms in Protio Hypochlorite Chemistry

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The convergence of artificial intelligence (AI) and chemistry is opening new frontiers for understanding and predicting chemical reactions. cas.orgrsc.org For hypochlorous acid, AI and machine learning (ML) models are becoming instrumental in several key areas:

Toxicity Prediction: AI algorithms can analyze vast datasets to predict the potential toxicity of chemical compounds, a crucial aspect for disinfectants like hypochlorous acid. internationalhu.com This allows for the development of safer application protocols and informs the creation of new, less harmful disinfecting agents.

Reaction Optimization: Machine learning can optimize the conditions for chemical reactions, including the synthesis of hypochlorous acid itself. rsc.orgnoahchemicals.com By analyzing parameters such as pH, temperature, and reactant concentrations, AI can predict the most efficient pathways to generate HOCl with desired purity and stability. researchgate.net For instance, AI controllers are being integrated into electrolysis devices to monitor and control chlorine production in real-time for optimal hypochlorous acid generation. google.com

Drug Discovery and Development: In the broader field of medicinal chemistry, AI is accelerating the discovery of new drugs by predicting the bioactivity of molecules and potential drug-drug interactions. noahchemicals.comx-chemrx.com While not directly focused on HOCl as a therapeutic, these AI-driven approaches can be used to study its interactions with biological molecules and pathways, potentially uncovering new biomedical applications.

A significant increase in research publications and patents utilizing AI methodologies in chemistry has been observed since 2015, indicating a growing trend that will undoubtedly impact the study of reactive species like hypochlorous acid. cas.org

Exploration of Novel Synthetic Routes and Precursors

Research into the synthesis of hypochlorous acid and its derivatives continues to evolve, with a focus on efficiency, stability, and the development of novel compounds with tailored properties.

Electrochemical Synthesis: A preferred method for generating hypochlorous acid solutions is through the electrolysis of salt solutions, such as sodium chloride. wikipedia.orgrsc.org This technique is advantageous due to its use of accessible raw materials, high current efficiency, and controllable safety. rsc.org Research is ongoing to optimize electrode materials and electrolysis conditions to enhance production efficiency and the stability of the resulting solution. rsc.orgmdpi.com

Acidification of Hypochlorite (B82951): The acidification of sodium hypochlorite is another common and controlled method for producing hypochlorous acid. stackexchange.combioline.org.br However, this process requires careful pH control to maximize HOCl yield and prevent the formation of chlorine gas. stackexchange.com

Novel Derivatives: Synthetic routes are being developed for novel chemical structures that incorporate reactivity similar to or derived from hypochlorous acid. For example, new phenanthroline derivatives have been synthesized for potential therapeutic applications. researchgate.net Additionally, synthetic pathways to create complex molecules like ProTides and others for various applications are continually being explored. cardiff.ac.ukescholarship.org

The following table outlines common precursors and methods for hypochlorous acid synthesis:

Precursor/MethodDescriptionKey Considerations
Chlorine Gas Hydrolysis Dissolving chlorine gas in water. bioline.org.brRapid equilibration; potential for hazardous gas handling.
Electrolysis of Salt Solution Electrolyzing a sodium chloride solution. wikipedia.orgrsc.orgEfficiency depends on electrode material and pH control. rsc.orgmdpi.com
Acidification of Hypochlorite Adding acid to a sodium hypochlorite solution. stackexchange.combioline.org.brPrecise pH control is critical to avoid Cl₂ gas formation. stackexchange.com

Development of Advanced Analytical Tools for In Situ Characterization

The ability to detect and quantify hypochlorous acid in real-time and within complex environments (in situ) is crucial for understanding its biological roles and optimizing its applications.

Fluorescent Probes: A significant area of development is in fluorescent probes that can selectively react with hypochlorous acid to produce a measurable change in fluorescence. semanticscholar.orgsioc-journal.cnrsc.orgfrontiersin.org These probes are being designed with features like near-infrared (NIR) emission for deeper tissue imaging, rapid response times, and high sensitivity, with some capable of detecting nanomolar concentrations. nih.govnih.gov They have been successfully used for imaging HOCl fluctuations in living cells and animal models. rsc.orgnih.gov

Scanning Probe Microscopy: Techniques like scanning electrochemical microscopy (SECM) are being developed for the in-situ evaluation of catalytic materials and electrochemical processes with high spatial resolution. solarfuelsengineering.com These tools can provide detailed information about the reactions occurring at electrode surfaces during the electrochemical synthesis of hypochlorous acid.

Mass Spectrometry Imaging: Advanced mass spectrometry techniques, such as those using Fourier transform ion cyclotron resonance (FT-ICR), offer high mass resolving power and accuracy for the detailed characterization of molecules on surfaces, which can be applied to study the interaction of HOCl with biological tissues. acs.org

These advanced analytical methods are essential for elucidating the complex roles of hypochlorous acid in biological systems and for quality control in its various applications. solarfuelsengineering.comunime.itresearchgate.net

Expanding Theoretical Frameworks for Complex Reactivity Prediction

Computational chemistry and theoretical models provide deep insights into the reaction mechanisms of hypochlorous acid, complementing experimental findings.

Density Functional Theory (DFT): DFT calculations are widely used to study the mechanisms of reactions involving hypochlorous acid, such as its reaction with amines and olefins. researchgate.netacs.org These studies help to understand the effects of molecular structure, solvent, and other factors on the reactivity of HOCl. researchgate.net

Reaction Mechanism Elucidation: Theoretical studies have been crucial in mapping out the reaction pathways for processes like the oxidation of ammonia (B1221849) by hypochlorous acid. researchgate.net These models can identify intermediate structures and transition states, providing a detailed picture of how these reactions occur. For example, computational investigations have clarified the mechanisms of electrophilic addition reactions of olefins with HOCl, showing that the pathway can vary depending on the substituents on the olefin. acs.org

Predicting Reactivity: By calculating parameters like molecular orbital energies, theoretical models can help predict the reactivity of different compounds with hypochlorous acid. acs.org This predictive capability is invaluable for designing new chemical processes and understanding the environmental fate of HOCl.

Theoretical frameworks are essential for interpreting experimental data and for guiding future research into the complex chemistry of hypochlorous acid. researchgate.netresearchgate.netnih.gov

Potential for Deuterium-Enriched Chemical Synthesis

The use of deuterium (B1214612) (²H), a heavy isotope of hydrogen, in chemical synthesis can provide valuable mechanistic insights and potentially lead to compounds with altered properties.

Mechanistic Studies: Deuterium labeling is a powerful tool for tracing the path of hydrogen atoms through a reaction sequence. By replacing protium (B1232500) (¹H) with deuterium, chemists can elucidate reaction mechanisms, such as the conversion of L-isoleucine to β-methyl-proline in biosynthetic pathways. mountainscholar.org

Synthesis of Labeled Compounds: Synthetic routes have been developed for preparing deuterium-enriched compounds. For instance, a three-step synthesis for [²H₂]-2-acetyl-1-pyrroline has been reported, which utilizes a deuterium-containing reducing agent. acs.org In this synthesis, tert-butyl hypochlorite is used in a subsequent chlorination-elimination step. acs.org

Isotope Effects: The presence of deuterium in a molecule can affect its reaction rates and metabolic stability, an observation known as the kinetic isotope effect. While research specifically on deuterium-enriched hypochlorous acid (DOCl) is not widespread, the principles of isotope effects suggest that its reactivity would differ from that of HOCl. Studying these differences could provide a more profound understanding of its reaction mechanisms. The impact of deuteronation on biological systems, such as its effect on ATP synthase and the electron transport chain, highlights the significant changes that can arise from isotopic substitution. researchgate.net

While the direct synthesis and application of deuterium-enriched hypochlorous acid is a niche area, the principles of isotopic labeling and its effects on reactivity are well-established and offer a potential avenue for future investigations into the detailed mechanisms of hypochlorite chemistry. mountainscholar.orgacs.orgdss.go.th

Concluding Remarks on Protio Hypochlorite Research

Summary of Key Academic Contributions and Discoveries

Research on protio hypochlorite (B82951) (hypochlorous acid) has a long history, beginning with its discovery by Antoine Jérôme Balard in 1834. exclusivitespa.comverysimpl.com A pivotal moment in its history was its use as an antiseptic for treating soldiers' wounds during World War I. verysimpl.comwode.com.sgsterasure.com Later research in the 20th century uncovered that it is a natural part of the human immune response, produced by white blood cells to combat pathogens. exclusivitespa.comwode.com.sgsterasure.com

A significant breakthrough was the development of methods to produce stable solutions through electrochemical activation, which overcame the long-standing challenge of its inherent instability. exclusivitespa.compreprints.org This has allowed for its broader application in medicine, sanitation, and food safety. exclusivitespa.comverysimpl.comwode.com.sg Modern research continues to demonstrate its efficacy as a broad-spectrum antimicrobial agent that is effective against bacteria, viruses, and fungi, including resistant strains like MRSA. microbiochemjournal.comnih.gov Studies have confirmed its ability to act as an anti-inflammatory and immunomodulatory agent, expanding its potential therapeutic benefits. who.int

Challenges and Opportunities in Protio Hypochlorite Research

Despite significant progress, challenges remain. The primary challenge is the inherent instability of this compound solutions, which can degrade in the presence of organic matter, UV light, or certain metals, leading to inconsistent efficacy. preprints.orgmicrobiochemjournal.com This instability can limit its effectiveness in certain clinical settings and poses difficulties for long-term storage. microbiochemjournal.com

Opportunities for future research are vast. There is a pressing need to develop new formulations and delivery methods, such as encapsulation, to enhance stability and prolong its half-life. microbiochemjournal.comresearchgate.net Further investigation is required to fully elucidate its mechanisms of action and to develop standardized protocols for its production and application. microbiochemjournal.com The growing threat of antibiotic resistance presents a major opportunity for this compound as a potential alternative, given that its multi-targeted mechanism makes it difficult for microbes to develop resistance. microbiochemjournal.comresearchgate.netpatsnap.com Expanding its applications in areas like healthcare, food processing, and personal care continues to be a promising avenue for research and development. accio.com

Q & A

Basic Research Questions

Q. What are common experimental pitfalls in measuring hypochlorite concentrations in biological systems, and how can they be mitigated?

  • Methodological Answer : Hypochlorite (HOCl/OCl⁻) reacts with solvents like dimethyl sulfoxide (DMSO), generating reactive oxygen species (ROS) and artifacts that skew concentration measurements. For example, DMSO reacts rapidly with hypochlorite under biologically relevant conditions, producing fluorescence signals that mimic ROS activity . To mitigate this:

  • Use phosphate-buffered saline (PBS) instead of DMSO-containing media for stability.

  • Include solvent-only controls to quantify background fluorescence.

  • Validate assays (e.g., fluorescence probes) in simplified buffer systems before applying them to complex cell culture media.

    Data Table :

    Hypochlorite Concentration (mM)Fluorescence Intensity (Relative to 0.1 mM)
    0.1100%
    0.2~75% (due to solvent interference)
    Source: Adapted from Bansal & Wang (2024)

Q. What standard analytical methods are recommended for determining hypochlorite stability in aqueous solutions under varying pH conditions?

  • Methodological Answer : Hypochlorite stability is pH-dependent, with HOCl dominant at acidic pH and OCl⁻ at alkaline pH. Recommended approaches include:

  • Spectrophotometry : Monitor absorbance at 292 nm (OCl⁻) or use selective probes like aminophenyl fluorescein.
  • Electrochemical titration : Iodometric titration quantifies active chlorine content.
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection separates HOCl from degradation products.
    • Report pH, temperature, and ionic strength in all experiments to ensure reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be integrated with experimental data to elucidate hypochlorite reduction mechanisms on metal oxide surfaces?

  • Methodological Answer : DFT simulations model electron transfer pathways during hypochlorite reduction. For example, Fe(III)-oxyhydroxide surfaces catalyze hypochlorite reduction, while Cr(III) films inhibit it . Steps for integration:

Perform cyclic voltammetry to identify reduction potentials.

Use DFT to compute adsorption energies and reaction barriers at active sites (e.g., Fe vs. Cr surfaces).

Validate computational models with in situ Raman spectroscopy or X-ray photoelectron spectroscopy (XPS).

  • Key Insight: Experimental data showing Cr films block hypochlorite reduction align with DFT-predicted high activation barriers .

Q. What strategies are effective in resolving contradictions between observed hypochlorite reactivity in cell culture media versus simplified buffer systems?

  • Methodological Answer : Cell culture media contain proteins, amino acids, and reducing agents that scavenge hypochlorite, altering its reactivity. To address discrepancies:

  • Comparative Studies : Conduct parallel experiments in PBS and cell media to quantify reactivity differences.
  • Probe Selection : Use hypochlorite-specific probes (e.g., fluorescein-based) resistant to interference.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to differentiate hypochlorite consumption by media components vs. target molecules .
    • Example: Methionine in media reacts rapidly with hypochlorite, necessitating shorter incubation times to avoid false negatives .

Methodological Frameworks

Q. How can the PICOT framework structure research questions on hypochlorite’s role in oxidative stress studies?

  • Answer : PICOT (Population, Intervention, Comparison, Outcome, Time) ensures clarity. For example:

  • Population : Human neutrophils.
  • Intervention : Hypochlorite exposure (0.1–0.5 mM).
  • Comparison : Untreated vs. N-acetylcysteine-treated cells.
  • Outcome : Mitochondrial ROS production (measured via MitoSOX fluorescence).
  • Time : 30-minute incubation.
    • This framework helps isolate variables and align experiments with literature gaps .

Q. What criteria should guide literature reviews for designing hypochlorite-related experiments?

  • Answer :

  • Prioritize studies reporting raw data (e.g., kinetic constants, solvent conditions).
  • Critically evaluate methods for solvent compatibility (e.g., DMSO vs. PBS ).
  • Use systematic review tools like PRISMA to avoid selection bias .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in hypochlorite’s antimicrobial efficacy across studies?

  • Methodological Answer : Variability often stems from differences in:

  • Microbial Strain Sensitivity : Gram-negative bacteria resist hypochlorite via outer membrane barriers.
  • Experimental Conditions : Pre-treatment with chelators (e.g., EDTA) enhances hypochlorite penetration.
  • Quantification Methods : Colony-forming unit (CFU) counts vs. ATP bioluminescence.
    • Recommendation: Replicate experiments using standardized protocols (e.g., CLSI guidelines) and report strain-specific EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.